N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
Description
The compound "N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide" features a tetrazole core substituted with a 4-fluorophenyl group at the N1 position. A methylene bridge connects the tetrazole to a 2-nitrobenzenesulfonamide moiety. While direct data on its synthesis or properties are absent in the provided evidence, analogous compounds (e.g., triazole-thiones and sulfonamide derivatives) highlight its likely physicochemical stability and reactivity .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O4S/c15-10-5-7-11(8-6-10)20-14(17-18-19-20)9-16-26(24,25)13-4-2-1-3-12(13)21(22)23/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUABKHNZPAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide (CAS Number: 946255-59-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.34 g/mol
The compound features a tetrazole ring, a nitro group, and a sulfonamide moiety, which are known to influence its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole ring often exhibit antimicrobial properties. A study on related tetrazole derivatives showed promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of tetrazole-containing compounds. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The activity is often attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against common pathogens. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Cytotoxicity in Cancer Cells
A study evaluating the cytotoxic effects on MCF-7 cells revealed an IC value of 15 µM for the compound, indicating significant potential for further development as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
1,2,4-Triazole-3-thiones (e.g., compounds [7–9] from ): These feature a triazole ring with a thione group instead of a tetrazole. The absence of the nitro group reduces electrophilicity compared to the target compound. IR spectra confirm C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, whereas the target compound’s nitro group would exhibit strong NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .
Sulfonamide Derivatives (e.g., and compounds): Compounds like "1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide" share the 4-fluorophenylmethyl motif but replace the tetrazole with indazole.
Tetrazole-Based Pesticides ():
- Patent derivatives such as "N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl amide" utilize tetrazoles for pesticidal activity. The target compound’s nitro group may enhance oxidative stability but reduce bioavailability compared to methylsulfonyl groups .
Physicochemical Properties
Research Findings and Data Gaps
- Spectral Data : While IR and NMR data for analogs are well-documented (e.g., NH stretches at 3150–3414 cm⁻¹ in triazoles ), the target compound’s spectral profile remains uncharacterized.
Preparation Methods
Tetrazole Ring Formation: Synthesis of 1-(4-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl)methylamine
The tetrazole moiety is a critical component of the target compound. Its synthesis typically follows the [2+3] cycloaddition reaction between a nitrile and sodium azide, catalyzed by ammonium chloride under reflux conditions . For this compound, 4-fluorobenzonitrile serves as the nitrile precursor.
Reaction Conditions
-
Nitrile precursor : 4-Fluorobenzonitrile (1.0 equiv)
-
Azide source : Sodium azide (1.2 equiv)
-
Catalyst : Ammonium chloride (0.2 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80–100°C
-
Time : 12–24 hours
The reaction proceeds via intermediate formation of an iminophosphorane, followed by cyclization to yield 1-(4-fluorophenyl)-1H-tetrazol-5-amine . Post-reaction workup involves dilution with ice water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1). Typical yields range from 65% to 75% .
Alkylation of Tetrazole: Introduction of the Methyleneamine Group
The methyleneamine linker (-CH2-NH2) is introduced via alkylation of the tetrazole’s amine group. Chloromethyl pivalate or reductive amination using formaldehyde and sodium cyanoborohydride are common strategies .
Procedure A: Alkylation with Chloromethyl Pivalate
-
Reactants : 1-(4-Fluorophenyl)-1H-tetrazol-5-amine (1.0 equiv), chloromethyl pivalate (1.5 equiv)
-
Base : Potassium carbonate (2.0 equiv)
-
Solvent : DMF
-
Temperature : 60°C
-
Time : 6 hours
The product, 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine, is isolated by filtration and recrystallization from ethanol/water (yield: 70–80%) .
Procedure B: Reductive Amination
-
Reactants : 1-(4-Fluorophenyl)-1H-tetrazol-5-amine (1.0 equiv), formaldehyde (1.2 equiv)
-
Reducing agent : Sodium cyanoborohydride (1.5 equiv)
-
Solvent : Methanol
-
Temperature : Room temperature
-
Time : 12 hours
This method avoids harsh alkylating agents but requires careful pH control (pH 4–5 via acetic acid) to prevent over-reduction . Yields are comparable to Procedure A (68–75%).
Sulfonylation: Coupling with 2-Nitrobenzenesulfonyl Chloride
The final step involves reacting the methylamine intermediate with 2-nitrobenzenesulfonyl chloride to form the sulfonamide bond. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions .
Optimized Protocol
-
Amine intermediate : 1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methylamine (1.0 equiv)
-
Sulfonyl chloride : 2-Nitrobenzenesulfonyl chloride (1.1 equiv)
-
Base : Triethylamine (TEA, 2.0 equiv)
-
Solvent : DCM
-
Temperature : 0°C → room temperature
-
Time : 2 hours
The reaction mixture is quenched with 1 M HCl, washed with saturated NaHCO3 and brine, then dried over MgSO4. Purification via flash chromatography (gradient: 10–30% ethyl acetate in hexane) affords the final compound as a pale-yellow solid (yield: 85–90%) .
Characterization and Analytical Data
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 8.4 Hz, 1H, Ar-H), 8.02 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.90 (d, J = 2.0 Hz, 1H, Ar-H), 7.65–7.60 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.85 (s, 2H, CH2), 3.10 (s, 1H, NH) .
-
13C NMR (100 MHz, CDCl3): δ 164.2 (C-F), 149.5 (NO2), 135.8–115.4 (aromatic carbons), 52.3 (CH2) .
-
HRMS : m/z calculated for C14H11FN5O4S [M+H]+: 388.0564; found: 388.0568 .
Purity Assessment
Challenges and Optimization Strategies
Side Reactions
-
Nitro Group Reduction : The nitro group on the sulfonyl chloride may undergo unintended reduction during reductive amination. Using mild reducing agents (e.g., NaCNBH3 instead of LiAlH4) mitigates this .
-
Tetrazole Ring Instability : Prolonged exposure to strong acids or bases can degrade the tetrazole. Neutral workup conditions (pH 6–8) are critical .
Solvent Effects
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Switching to THF or DCM improves isolability without sacrificing yield .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Alkylation (Procedure A) | 75% | >95% | High reproducibility |
| Reductive Amination | 70% | 98% | Avoids alkylating agents |
| Sulfonylation | 90% | 98% | Efficient coupling under mild conditions |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are preferred for tetrazole formation to enhance heat transfer and reduce reaction time . Sulfonylation can be conducted in batch reactors with automated pH control to ensure consistent product quality .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide with high yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrazole and sulfonamide moieties. Key steps include:
- Tetrazole Formation : Cycloaddition of sodium azide with a nitrile precursor under acidic conditions (e.g., HCl/NaN₃ at 80°C) to generate the tetrazole ring .
- Sulfonamide Coupling : Reacting the tetrazole intermediate with 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the product with >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonamide protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 405.07) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .
Advanced Research Questions
Q. How can computational tools like Mercury CSD aid in analyzing the crystal structure and intermolecular interactions of this compound?
- Methodological Answer : Mercury CSD (v3.10+) enables:
- Void Visualization : Identifying potential solvent-accessible regions in the crystal lattice, which is critical for polymorphism studies .
- Packing Similarity Analysis : Comparing packing motifs with structurally related sulfonamides to predict stability or solubility .
- Intermolecular Interaction Mapping : Hydrogen-bonding networks (e.g., sulfonamide S=O···H-N tetrazole) can be quantified using the "Contacts" module .
- Example workflow: Import CIF file → Generate symmetry-equivalent molecules → Calculate hydrogen bonds (distance cutoff: 2.5–3.2 Å) .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or MS fragmentation patterns) require:
- Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. For example, resolving tautomerism in the tetrazole ring (1H vs. 2H forms) via precise bond-length measurements (C-N: 1.31–1.33 Å) .
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set) .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen positions in the tetrazole ring via 2D HSQC NMR .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer : SAR strategies include:
- Derivatization : Modify the nitro group (e.g., reduce to amine) or fluorophenyl substituent to assess impact on bioactivity .
- Biological Assays : Test against enzyme targets (e.g., carbonic anhydrase for sulfonamides) using fluorescence-based inhibition assays .
- Comparative Analysis : Benchmark against analogs (Table 1):
| Compound | Structural Variation | IC₅₀ (Enzyme X) | Reference |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl, nitro group | 12 nM | |
| Analog A | 3-Fluorophenyl, nitro group | 45 nM | |
| Analog B | 4-Chlorophenyl, amine group | 220 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
